molecular formula C10H15NO5 B12416489 3-O-Methyl-L-DOPA-d3 Monohydrate

3-O-Methyl-L-DOPA-d3 Monohydrate

Cat. No.: B12416489
M. Wt: 232.25 g/mol
InChI Key: IDRRCKUGGXLORG-DZQKLOQPSA-N
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Description

3-O-Methyl-L-DOPA-d3 Monohydrate, also known as 3-(Methoxy-d3)-L-tyrosine Monohydrate, is a deuterated form of 3-O-Methyl-L-DOPA. It is a metabolite of L-DOPA, produced by the activity of catechol-O-methyltransferase (COMT). This compound is primarily used in research to study the methylation process carried out by COMT, an enzyme that plays a significant role in the degradation of catecholamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-L-DOPA-d3 Monohydrate involves the deuteration of 3-O-Methyl-L-DOPAThis can be achieved through various chemical reactions, including the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The compound is then crystallized and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl-L-DOPA-d3 Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenylalanine derivatives. These products are often used in further research and development in various scientific fields .

Scientific Research Applications

3-O-Methyl-L-DOPA-d3 Monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

3-O-Methyl-L-DOPA-d3 Monohydrate exerts its effects through the methylation process carried out by catechol-O-methyltransferase (COMT). The enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of L-DOPA, forming 3-O-Methyl-L-DOPA. This process is crucial for the degradation of catecholamines, which are important neurotransmitters in the brain. The deuterated form of the compound allows for precise tracking and analysis of these metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methyl-L-DOPA-d3 Monohydrate is unique due to its deuterium labeling, which provides several advantages in research, including increased stability and the ability to track metabolic pathways with high precision. This makes it a valuable tool in various scientific disciplines .

Properties

Molecular Formula

C10H15NO5

Molecular Weight

232.25 g/mol

IUPAC Name

(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrate

InChI

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1/i1D3;

InChI Key

IDRRCKUGGXLORG-DZQKLOQPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O

Origin of Product

United States

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